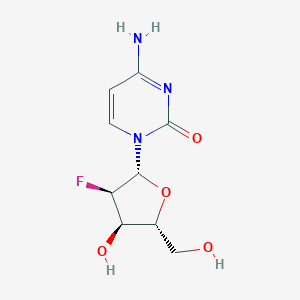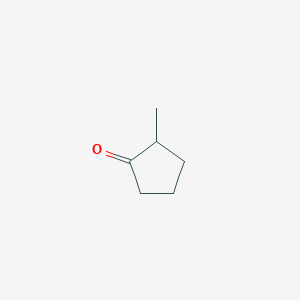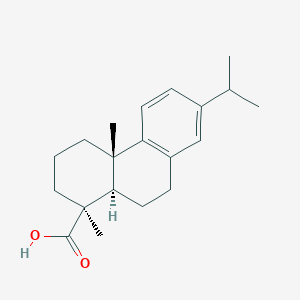
Dehydroabietic acid
Vue d'ensemble
Description
Dehydroabietic Acid Description
Dehydroabietic acid (DAA) is a naturally occurring diterpene resin acid derived from coniferous plants such as Pinus and Picea. It has been identified as a potent PPARalpha/gamma dual activator, which plays a significant role in regulating inflammation, particularly in the context of obesity-related pathologies like type 2 diabetes and cardiovascular diseases . DAA and its derivatives have demonstrated a wide range of bioactivities, including antibacterial, antifungal, anticancer, anti-inflammatory, and potential applications in drug and supplement development to ameliorate inflammation .
Synthesis Analysis
The synthesis of DAA has been explored in various studies. One approach described the conversion of (+)-DAA into steroidal hormones by introducing oxygen functions and rearranging the angular methyl group, which is a significant step towards the synthesis of steroidal hormones from DAA . Other studies have focused on the synthesis of DAA derivatives, such as ring B oxidized derivatives , and the synthesis of three stereoisomers of DAA, contributing to the understanding of its stereochemistry . Additionally, derivatives suitable for surfactant synthesis have been synthesized, showcasing the versatility of DAA for further chemical manipulation .
Molecular Structure Analysis
The molecular structure of DAA has been characterized through various spectroscopic methods. For instance, the structural characterization of new derivatives oxidized in the ring B positions of DAA has been described, providing insights into the compound's structural aspects . Furthermore, the synthesis and characterization of C-ring derivatives have been reported, with studies on their fluorescent properties indicating bathochromic shifts in absorption and emission spectra due to the introduction of multiple aromatic rings or larger conjugation .
Chemical Reactions Analysis
DAA undergoes various chemical reactions to form different derivatives with potential biological activities. The biotransformation of DAA by Aspergillus niger resulted in new derivatives, such as 1β,7β-dihydroxydehydroabietic acid, which exhibited weak antimicrobial effects . Additionally, the structure-activity relationship (SAR) studies of DAA derivatives have highlighted the importance of the carboxyl functionality and appropriate hydrophobic moieties for biological activities like BK channel-opening ability .
Physical and Chemical Properties Analysis
The physical and chemical properties of DAA and its derivatives have been extensively studied. The synthesis of DAA derivatives has led to compounds with various functional groups, such as carboxylic acid, amine, ester, alcohol, and aromatic groups, which are crucial for applications like surfactant synthesis . The fluorescent properties of DAA C-ring derivatives have been investigated, revealing significant changes in their spectral characteristics and quantum yields compared to the parent compound .
Applications De Recherche Scientifique
Anticancer Research
- Field : Medical Science, Oncology .
- Application : DAA and its derivatives have shown potential as anticancer agents. They have been found to inhibit the growth of gastric cancer cells by inducing apoptosis and cell cycle arrest .
- Method : The anticancer activity of DAA is typically evaluated using cell proliferation assays, crystal violet staining assays, flow cytometry, RT-PCR, and western blot analysis .
- Results : DAA has been found to inhibit the proliferation of gastric cancer cells. It induces sub-G1 phase accumulation and G1 cell cycle arrest, and subsequently induces apoptosis in AGS and YCC-2 cells .
Antibacterial Research
- Field : Medical Science, Microbiology .
- Application : DAA and its derivatives have shown antibacterial activity against various bacterial strains .
- Method : The antibacterial activity of DAA is typically evaluated using standard microbiological techniques .
- Results : DAA derivatives have shown promising antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa) .
Antiviral Research
- Field : Medical Science, Virology .
- Application : DAA and its derivatives have shown potential antiviral activities .
- Method : The antiviral activity of DAA is typically evaluated using standard virological techniques .
- Results : While specific results are not available in the search results, DAA and its derivatives have been reported to exhibit antiviral activities .
Antiulcer Research
- Field : Medical Science, Gastroenterology .
- Application : DAA and its derivatives have shown potential antiulcer activities .
- Method : The antiulcer activity of DAA is typically evaluated using standard gastroenterological techniques .
- Results : While specific results are not available in the search results, DAA and its derivatives have been reported to exhibit antiulcer activities .
Insecticidal Research
- Field : Agricultural Science, Entomology .
- Application : DAA and its derivatives have shown potential insecticidal activities .
- Method : The insecticidal activity of DAA is typically evaluated using standard entomological techniques .
- Results : DAA derivatives have shown promising insecticidal activity against various insects .
Herbicidal Research
- Field : Agricultural Science, Weed Science .
- Application : DAA and its derivatives have shown potential herbicidal activities .
- Method : The herbicidal activity of DAA is typically evaluated using standard weed science techniques .
- Results : While specific results are not available in the search results, DAA and its derivatives have been reported to exhibit herbicidal activities .
Fluorescent Probe Research
- Field : Chemical Science, Analytical Chemistry .
- Application : DAA has been used to design a turn-on fluorescent probe for the detection of bisulfite .
- Method : The probe was synthesized by coupling DAA-based benzimidazole derivatives with ethyl cyanoacetate moiety. The structure of the compound was characterized using its UV-Vis, 1H-NMR, 13C-NMR and HRMS spectra .
- Results : The probe showed significant selectivity and sensitivity towards bisulfite compared to other analytes. It exhibited a detection limit at the nanomolar level (3.2 nM), fast response time (140 s) and good pH stability (6–10) in living systems .
Antitumor Research
- Field : Medical Science, Oncology .
- Application : DAA derivatives containing pyrimidine moieties have been designed and synthesized to explore more efficacious and less toxic antitumor agents .
- Method : The cytotoxicity against human liver cancer (HepG2) cells, human breast cancer (MCF-) cells is typically evaluated .
- Results : While specific results are not available in the search results, DAA derivatives containing pyrimidine moieties have shown promising antitumor activities .
Antifungal Research
- Field : Medical Science, Mycology .
- Application : DAA and its derivatives have shown potential antifungal activities .
- Method : The antifungal activity of DAA is typically evaluated using standard mycological techniques .
- Results : While specific results are not available in the search results, DAA and its derivatives have been reported to exhibit antifungal activities .
Antioxidant Research
- Field : Medical Science, Biochemistry .
- Application : DAA and its derivatives have shown potential antioxidant activities .
- Method : The antioxidant activity of DAA is typically evaluated using standard biochemical techniques .
- Results : While specific results are not available in the search results, DAA and its derivatives have been reported to exhibit antioxidant activities .
Safety And Hazards
Orientations Futures
Dehydroabietic acid has potential as a drug or supplement to ameliorate inflammation . It is also a promising candidate for the treatment of liver diseases . The dehydroabietic acid derivative containing amino acid structure was a new and effective antiprotozoal drug with good selectivity to Leishmania donovani and T. cruzi .
Propriétés
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWKVWVWBFBAOV-MISYRCLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022163 | |
| Record name | Dehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dehydroabietic acid | |
CAS RN |
1740-19-8 | |
| Record name | Dehydroabietic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroabietic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROABIETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROABIETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5XP6S3AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dehydroabietic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




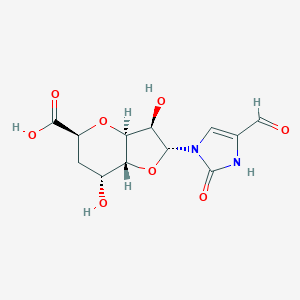

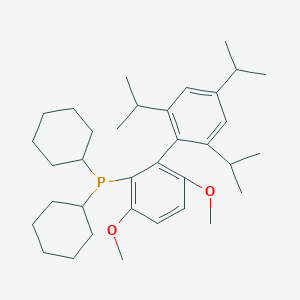
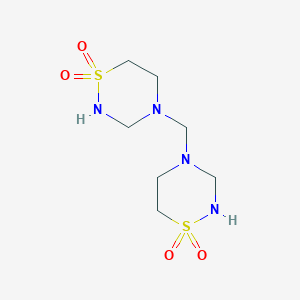


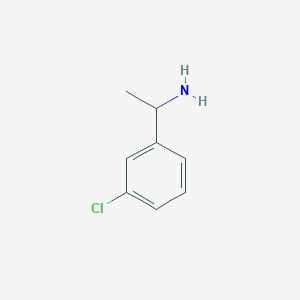

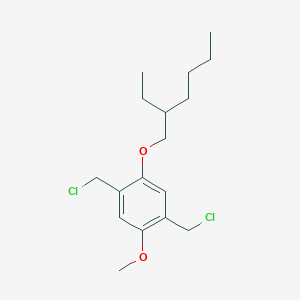
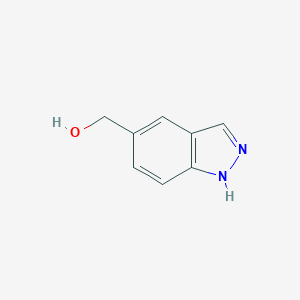
![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)
